7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-
説明
Historical Context and Discovery
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a critical structural motif in medicinal chemistry due to its versatility in targeting kinases and other enzymes involved in cellular regulation. The compound 7H-pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- represents a derivative within this family, optimized for specific biochemical interactions. While its exact discovery timeline remains undocumented in public literature, its structural analogs have been extensively studied since the early 2000s for applications in cyclin-dependent kinase (CDK) inhibition. For instance, pyrazolo[4,3-d]pyrimidines with substitutions at the 3- and 5-positions have shown enhanced solubility and binding affinity in preclinical models. The introduction of the 3-isopropyl and 5-methylthio groups in this compound likely stems from efforts to balance hydrophobic interactions and metabolic stability, as seen in related kinase inhibitors.
Nomenclature and Classification
This compound belongs to the pyrazolopyrimidinone class, characterized by a fused pyrazole and pyrimidine ring system with a ketone functional group. Its systematic IUPAC name, 3-(propan-2-yl)-5-(methylsulfanyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one , reflects:
- 3-(propan-2-yl) : An isopropyl group at position 3 of the pyrazole ring.
- 5-(methylsulfanyl) : A methylthio (-SMe) substituent at position 5 of the pyrimidine ring.
- 1,6-dihydro-7H : Indicates partial saturation at the 1,6-positions of the fused ring system.
It is classified as a small-molecule heterocyclic compound with potential kinase-modulating activity.
Position in Pyrazolopyrimidine Scaffold Family
The pyrazolo[4,3-d]pyrimidine core is a purine isostere, enabling competitive binding at ATP pockets of kinases. Substitutions at the 3- and 5-positions are critical for tailoring pharmacokinetic properties:
- 3-Isopropyl : Enhances hydrophobic interactions with kinase binding pockets, as demonstrated in CDK2 inhibitors.
- 5-Methylthio : Improves electron density distribution and may reduce oxidative metabolism compared to oxygen-based substituents.
This compound’s structure aligns with derivatives reported to inhibit CDK2/cyclin A and hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), highlighting its versatility.
Chemical Identifiers and Registry Information
CAS Number and Alternative Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1289139-29-2 | |
| Molecular Formula | C₉H₁₂N₄OS | |
| Molecular Weight | 224.28 g/mol | |
| SynBlock Catalog No. | CB15962 |
IUPAC Naming and Systematic Nomenclature
The IUPAC name follows a hierarchical approach:
- Parent structure: 7H-pyrazolo[4,3-d]pyrimidin-7-one (fused bicyclic system with ketone at position 7).
- Substituents:
- 3-(1-methylethyl) : Isopropyl group at position 3.
- 5-(methylthio) : Methylsulfanyl group at position 5.
- Hydrogenation state: 1,6-dihydro indicates two hydrogen atoms at positions 1 and 6.
InChI and SMILES Notation
- SMILES :
CSc1nc2c(=O)[nH]n(C(C)C)c2n1 - InChI :
InChI=1S/C9H12N4OS/c1-5(2)13-8-7(10-6-4-12-13)11-9(14)12-8/h4-5H,1-2H3,(H,10,11,12,14) - InChIKey :
JMSQXKPISJKOJN-UHFFFAOYSA-N
The SMILES string encodes the fused ring system, substituents, and ketone group, while the InChIKey provides a unique identifier for database searches.
特性
IUPAC Name |
5-methylsulfanyl-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-4(2)5-6-7(13-12-5)8(14)11-9(10-6)15-3/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWAECBRMSCZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Pyrazolopyrimidinone Scaffold Construction
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 5-aminopyrazole derivatives with carbonyl-containing reagents. For example, 3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was synthesized by refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in acetic anhydride and phosphoric acid. This method highlights the role of acidic conditions in facilitating cyclization.
Incorporation of the 5-Methylthio Group
The 5-methylthio moiety is installed using sulfurating agents. A reported method involves treating a 5-chloro intermediate with sodium thiomethoxide in dimethylformamide (DMF) at 60–80°C. Alternatively, direct thiolation using Lawesson’s reagent has been employed for analogous compounds.
Detailed Synthetic Protocols
Method A: Sequential Cyclization and Functionalization
Step 1: Synthesis of 5-Chloro-3-isopropylpyrazolo[4,3-d]pyrimidin-7-one
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Starting Material : 5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrile (1.0 equiv).
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Reagents : Acetic anhydride (5.0 equiv), phosphoric acid (catalytic).
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Workup : Quench with ice water, filter, and recrystallize from ethanol.
Step 2: Thioether Formation
Method B: One-Pot Multicomponent Reaction
Procedure :
-
Reactants :
-
3-Isopropyl-1H-pyrazole-5-amine (1.0 equiv).
-
Methyl thiocyanate (1.5 equiv).
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Trimethyl orthoacetate (2.0 equiv).
-
-
Catalyst : p-Toluenesulfonic acid (0.1 equiv).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
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Acid Catalysts : Phosphoric acid yields fewer side products (e.g., <5% dimerization) versus sulfuric acid (15% dimerization).
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Base Selection : Potassium carbonate minimizes hydrolysis during alkylation compared to sodium hydroxide.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 74% | 68% |
| Reaction Time | 7 hours | 6 hours |
| Purification Complexity | Moderate (column) | Simple (recrystallization) |
| Scalability | >100 g | <50 g |
Key Insight : Method A is preferable for large-scale synthesis due to higher yields, while Method B suits small-scale exploratory work.
Challenges and Mitigation Strategies
Byproduct Formation
化学反応の分析
Types of Reactions
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where substituents on the compound are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism by which 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Substituent Variations at Position 3
Analysis :
Substituent Variations at Position 5
Analysis :
- Unlike Sildenafil’s sulfonylpiperazine, the methylthio group lacks hydrogen-bond donors, which may reduce PDE5 binding affinity but mitigate off-target effects .
Pharmacological Implications
While direct biological data for the target compound is unavailable, structural analogs suggest:
生物活性
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-, is a compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry. The structural characteristics of this compound contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 244.35 g/mol. Its structure includes a fused bicyclic system comprising pyrazole and pyrimidine rings, which is known for its potential pharmacological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of 7H-pyrazolo[4,3-d]pyrimidin-7-one exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of certain derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus flavus.
| Microorganism | Inhibition Zone (mm) | Control (DMSO) |
|---|---|---|
| E. coli (G-) | 15 | 0 |
| S. aureus (G+) | 16 | 0 |
| A. flavus (Fungi) | 13 | 0 |
| C. albicans (Fungi) | 14 | 0 |
This table illustrates the inhibition zones observed for selected derivatives compared to a control group. The results indicate that these compounds can effectively inhibit the growth of both bacterial and fungal strains .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, one compound demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), exhibiting IC50 values in the low micromolar range (0.3–24 µM). In vitro assays revealed that this compound significantly inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .
The biological activity of 7H-pyrazolo[4,3-d]pyrimidin-7-one is attributed to its ability to interact with specific enzymes and receptors in biological systems. For example, some derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which can affect cellular proliferation and immune responses .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazolo[4,3-d]pyrimidine derivatives against clinical isolates. The results indicated that modifications at specific positions on the pyrazole ring enhanced antibacterial potency.
- Anticancer Activity : Another research effort focused on the synthesis of phenylpyrazolo[3,4-d]pyrimidine derivatives that exhibited significant anticancer activity through targeted inhibition of EGFR and VEGFR2 pathways.
Q & A
Basic: What synthetic methodologies are commonly employed for pyrazolo[4,3-d]pyrimidinone derivatives?
Answer:
Synthesis typically involves cyclization or functionalization of pyrazole precursors. For example:
- Method A : Use NaH in DMF to deprotonate intermediates, followed by alkylation with iodomethane at 0°C. After quenching with acetic acid, purification via silica gel chromatography (CHCl/MeOH) yields products with ~88% efficiency .
- Method B : Bromination with NBS in dry dichloromethane, followed by sequential washing and TLC purification (MeOH/CHCl), achieving 76% yield .
- Amination : Heating 4-aminopyrazole-3-carbonitrile with ammonium acetate and imidate derivatives at 120°C in sealed tubes, followed by filtration and washing with NaHCO .
Key Considerations : Solvent choice (DMF for polar intermediates), temperature control, and inert atmospheres prevent side reactions.
Basic: How is structural characterization performed for this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methylthio groups at δ 2.35 ppm for CH) and confirm aromatic proton environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., observed 244.9359 vs. theoretical 244.9355) .
- Cross-Referencing : NIST Chemistry WebBook provides benchmark spectral data for pyrazolo-pyrimidine scaffolds .
Validation : Compare experimental data with computational models (e.g., PubChem entries) to resolve ambiguities .
Advanced: How can researchers address contradictions in spectroscopic data between synthetic batches?
Answer:
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete alkylation or oxidation products) that alter spectral profiles .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms or regiochemical ambiguities (e.g., pyrazole vs. pyrimidine ring substitution) .
Case Study : Inconsistent H NMR integrations may arise from residual solvents; drying over MgSO and repeated vacuum cycles mitigate this .
Advanced: What in vitro assays validate phosphodiesterase (PDE) inhibitory activity?
Answer:
- Enzymatic Assays : AOAC SMPR 2014.011 outlines PDE5 inhibition protocols using fluorogenic substrates (e.g., 3′,5′-cyclic monophosphate analogs) .
- IC Determination : Dose-response curves (0.1–100 µM) in recombinant PDE isoforms quantify selectivity .
- Kinetic Analysis : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Troubleshooting : Include positive controls (e.g., sildenafil analogs) and validate enzyme activity with cAMP/cGMP analogs .
Advanced: How can reaction yields be optimized for analogs with sensitive substituents?
Answer:
- Protecting Groups : Shield reactive sites (e.g., methylthio or isopropyl groups) with tert-butyldimethylsilyl (TBS) during harsh conditions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) for thermally sensitive intermediates .
- Catalytic Systems : Pd/C or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) without degrading the core structure .
Case Study : Substituting NaH with KCO in acetonitrile/DMF improves yields for benzyl chloride derivatives from 49% to >70% .
Basic: What purification strategies are effective for polar intermediates?
Answer:
- Solvent Pairing : Use CHCl/MeOH (9:1) for TLC or column chromatography to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals for X-ray analysis .
- Ion-Exchange Resins : Remove acidic/basic impurities (e.g., unreacted ammonium acetate) .
Validation : Monitor purity via melting point consistency (e.g., 257–259°C for benzyl-substituted analogs) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Substituent Variation : Systematically modify the isopropyl or methylthio groups to assess steric/electronic effects on PDE binding .
- NOESY Experiments : Correlate spatial proximity between H-3 and substituents (e.g., CH protons) to infer bioactive conformations .
- Docking Simulations : Use PDE5 crystal structures (PDB: 1UDT) to predict binding affinities and guide synthesis .
Case Study : Introducing 5-methylfuran-2-yl groups enhances selectivity for PDE5 over PDE6 (IC ratio: 15:1) .
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